molecular formula C15H13N3O B1604334 2-((4-(1H-pyrazol-5-yl)phenoxy)methyl)pyridine CAS No. 502654-20-8

2-((4-(1H-pyrazol-5-yl)phenoxy)methyl)pyridine

Cat. No.: B1604334
CAS No.: 502654-20-8
M. Wt: 251.28 g/mol
InChI Key: FZDFAFHNRNMJRJ-UHFFFAOYSA-N
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Description

2-((4-(1H-pyrazol-5-yl)phenoxy)methyl)pyridine is an organic compound that features a pyridine ring connected to a phenoxy group, which is further substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(1H-pyrazol-5-yl)phenoxy)methyl)pyridine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.

    Attachment of the phenoxy group: The pyrazole derivative is then reacted with a phenol derivative in the presence of a base such as potassium carbonate to form the phenoxy group.

    Coupling with pyridine: The final step involves the coupling of the phenoxy-substituted pyrazole with a pyridine derivative using a suitable coupling agent like palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-((4-(1H-pyrazol-5-yl)phenoxy)methyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-((4-(1H-pyrazol-5-yl)phenoxy)methyl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-((4-(1H-pyrazol-5-yl)phenoxy)methyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole and pyridine rings can interact with the active sites of enzymes or receptors through hydrogen bonding, π-π stacking, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(1H-pyrazol-3-yl)phenoxy)methyl)pyridine
  • 2-((4-(1H-pyrazol-4-yl)phenoxy)methyl)pyridine
  • 2-((4-(1H-pyrazol-5-yl)phenoxy)methyl)quinoline

Uniqueness

2-((4-(1H-pyrazol-5-yl)phenoxy)methyl)pyridine is unique due to the specific positioning of the pyrazole and phenoxy groups, which can influence its reactivity and binding properties. The presence of both pyridine and pyrazole rings provides a versatile scaffold for further functionalization and optimization in various applications.

Properties

IUPAC Name

2-[[4-(1H-pyrazol-5-yl)phenoxy]methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-2-9-16-13(3-1)11-19-14-6-4-12(5-7-14)15-8-10-17-18-15/h1-10H,11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDFAFHNRNMJRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=CC=C(C=C2)C3=CC=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648621
Record name 2-{[4-(1H-Pyrazol-5-yl)phenoxy]methyl}pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502654-20-8
Record name 2-{[4-(1H-Pyrazol-5-yl)phenoxy]methyl}pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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